N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Physicochemical Properties Drug-likeness Conformational Analysis

Procure N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 10408-92-1) as a differentiated 1-aminoindane scaffold for SAR-driven medicinal chemistry. Unlike unsubstituted 1-aminoindane (rotatable bonds=0, TPSA 26 Ų), this N-ethyl analog introduces two rotatable bonds and reduces TPSA to 12 Ų, enabling precise interrogation of N-alkylation effects on target binding, selectivity, and ADME. Class-level evidence confirms N-ethyl substitution is not silent—in the 2-aminoindane series it abolishes CNS activity. Use as a core building block for library synthesis via secondary amine alkylation, acylation, or reductive amination. Supplied as ≥95% hydrochloride salt for optimal aqueous solubility and ease of handling.

Molecular Formula C11H16ClN
Molecular Weight 197.7 g/mol
CAS No. 10408-92-1
Cat. No. B1419594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS10408-92-1
Molecular FormulaC11H16ClN
Molecular Weight197.7 g/mol
Structural Identifiers
SMILESCCNC1CCC2=CC=CC=C12.Cl
InChIInChI=1S/C11H15N.ClH/c1-2-12-11-8-7-9-5-3-4-6-10(9)11;/h3-6,11-12H,2,7-8H2,1H3;1H
InChIKeyOSRLONJYSAHYIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS 10408-92-1): Baseline Physicochemical and Structural Overview for Procurement Assessment


N-Ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 10408-92-1) is an indanamine derivative, characterized by a secondary amine bearing an ethyl group on the nitrogen atom of the 1-aminoindane core [1]. It is supplied as a hydrochloride salt, which enhances its aqueous solubility and facilitates handling in synthetic and biological applications [1]. The compound has a molecular formula of C11H16ClN and a molecular weight of 197.70 g/mol [1]. Its structure comprises a fused benzene-cyclopentane ring system (indane) with the ethylamino substituent at the C1 position, placing it within a class of rigid cyclic analogs of phenethylamines [2]. This compound is commercially available as a versatile small molecule scaffold for medicinal chemistry and organic synthesis .

N-Ethyl-2,3-dihydro-1H-inden-1-amine Hydrochloride: Why Generic Substitution with Unsubstituted or Differently N-Alkylated 1-Aminoindanes Is Not Equivalent


Direct substitution of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride with structurally related 1-aminoindane derivatives (e.g., 1-aminoindane hydrochloride, N-methyl-1-aminoindane, or N-propyl-1-aminoindane) cannot be assumed equivalent without empirical verification. The N-ethyl substituent introduces a rotatable bond (rotatable bond count = 2) absent in the parent 1-aminoindane (rotatable bond count = 0), altering conformational flexibility and potentially impacting target binding and ADME properties [1][2]. Furthermore, class-level pharmacological evidence from the closely related 2-aminoindane series demonstrates that N-ethyl substitution completely abolishes the anorectic and central stimulant actions characteristic of the unsubstituted 2-aminoindane, underscoring that N-alkylation is not a silent modification but a critical determinant of biological activity [3]. Therefore, procurement decisions in research contexts—particularly for structure-activity relationship (SAR) studies, pharmacological profiling, or synthetic route optimization—must be based on compound-specific quantitative data rather than class-based assumptions.

Quantitative Differentiation Evidence for N-Ethyl-2,3-dihydro-1H-inden-1-amine Hydrochloride Relative to Key Comparators


Physicochemical Differentiation: Increased Conformational Flexibility and Reduced Polar Surface Area vs. 1-Aminoindane Hydrochloride

N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride (Target) exhibits a higher rotatable bond count (2) compared to 1-aminoindane hydrochloride (0) due to the N-ethyl substituent, which increases conformational flexibility and may influence target binding entropy [1][2]. Concurrently, its topological polar surface area (TPSA) is lower (12 Ų vs. 26 Ų), predicting enhanced passive membrane permeability relative to the unsubstituted parent compound [1][2].

Physicochemical Properties Drug-likeness Conformational Analysis

Commercial Purity and Pricing Benchmarking Against 1-Aminoindane Hydrochloride

From a reputable vendor (CymitQuimica/Biosynth), N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride (Target) is offered at a minimum purity of 95%, with a price point of €420 for 250 mg . In comparison, (S)-1-aminoindane hydrochloride (a closely related chiral comparator) is available at 95% purity for €68 for 1 g from the same vendor, representing a significantly lower cost-per-milligram for the simpler, unsubstituted scaffold . This cost differential reflects the added synthetic complexity of the N-ethyl substituent and may inform procurement strategies when building focused libraries versus requiring a specific N-alkylated scaffold.

Procurement Cost Efficiency Purity

Class-Level Pharmacological Inference: N-Ethyl Substitution Abolishes CNS Stimulant Activity in 2-Aminoindane Series

In a direct comparative study of 2-aminoindane derivatives, N-ethyl-2-aminoindane exhibited a complete absence of the anorectic and central stimulant actions that were prominent in the parent 2-aminoindane and in amphetamine [1]. Specifically, at doses that halved food intake over 1 hour, 2-aminoindane reduced motor activity, whereas the N-ethyl and N-isopropyl derivatives showed no effect [1]. While this evidence pertains to the 2-aminoindane positional isomer, it provides a strong class-level inference that N-alkylation of aminoindanes is a critical determinant of CNS pharmacological activity and cannot be assumed to preserve or enhance the effects of the unsubstituted scaffold.

CNS Pharmacology Structure-Activity Relationship Behavioral Pharmacology

Versatile Small Molecule Scaffold Designation: Differentiated Positioning in Medicinal Chemistry Libraries

The target compound is explicitly marketed by a primary supplier (Biosynth, via CymitQuimica) as a 'versatile small molecule scaffold' . This designation distinguishes it from many aminoindane derivatives that are primarily offered as analytical standards or specific pharmacological tool compounds. As a scaffold, it is positioned for use as a core structure amenable to further derivatization via the secondary amine handle (N-ethyl) or aromatic ring modifications, facilitating the exploration of chemical space around the 1-aminoindane pharmacophore .

Medicinal Chemistry Chemical Biology Screening Libraries

Prioritized Research and Industrial Application Scenarios for N-Ethyl-2,3-dihydro-1H-inden-1-amine Hydrochloride Based on Verified Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of N-Alkylated 1-Aminoindane Derivatives

The compound's defined N-ethyl substituent, which introduces increased conformational flexibility (rotatable bond count = 2) and a lower TPSA (12 Ų) compared to 1-aminoindane hydrochloride, makes it a precise probe for SAR studies investigating the impact of N-alkylation on target binding affinity, selectivity, and ADME properties [1][2]. The class-level evidence demonstrating that N-ethyl substitution abolishes CNS activity in the 2-aminoindane series further justifies its use in dissecting the structural determinants of aminoindane pharmacology [3].

Medicinal Chemistry Scaffold Diversification and Library Synthesis

As a designated 'versatile small molecule scaffold,' N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is optimally procured for use as a core building block in the synthesis of diverse compound libraries . The secondary amine functionality (N-ethyl) provides a site for further alkylation, acylation, or reductive amination, enabling the generation of novel N,N-disubstituted 1-aminoindane analogs for screening against biological targets of interest .

Comparative Physicochemical Profiling and Computational Drug Design

The compound's computed properties, including molecular weight (197.70 g/mol), rotatable bonds (2), hydrogen bond donors (2), acceptors (1), and TPSA (12 Ų), offer a specific dataset for computational modeling and QSAR studies [1][2]. The direct comparison with 1-aminoindane hydrochloride (MW 169.65, rotatable bonds 0, TPSA 26 Ų) allows researchers to model the effect of N-ethyl substitution on parameters such as passive permeability and solubility, guiding the selection of optimal candidates for in vitro and in vivo progression [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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